(S)-2-amino-2-methylpent-4-en-1-ol
Description
The Strategic Importance of Chiral Amino Alcohol Motifs in Stereoselective Synthesis
Chiral amino alcohols are fundamental structural units found in a multitude of biologically active compounds and are indispensable tools in asymmetric synthesis. diva-portal.orgnih.gov Their prevalence in pharmaceuticals, such as the anti-malarial drug quinine (B1679958) and the HIV-1 protease inhibitor saquinavir, underscores their therapeutic significance. diva-portal.org The 1,2-amino alcohol framework is particularly common and is a key feature in drugs like epinephrine (B1671497) and norepinephrine, which are used to treat severe allergic reactions and hypotension. nih.gov
Beyond their presence in final target molecules, chiral amino alcohols are highly valued as chiral auxiliaries and ligands for asymmetric catalysis. diva-portal.org By temporarily incorporating a chiral amino alcohol into a substrate, chemists can direct the stereochemical outcome of a reaction, a foundational strategy in stereoselective synthesis. diva-portal.orgwikipedia.org Similarly, when coordinated to a metal center, these motifs can create a chiral environment that catalyzes reactions with high enantioselectivity. nih.gov The development of efficient and highly stereoselective methods for the synthesis of these motifs remains a formidable challenge and a vibrant area of research in organic synthesis. nih.govmdpi.com
Delineation of (S)-2-amino-2-methylpent-4-en-1-ol as a Versatile Chiral Building Block
This compound is a chiral building block characterized by a stereogenic quaternary carbon atom substituted with an aminomethyl, a hydroxymethyl, a methyl, and an allyl group. The presence of this sterically congested center, combined with the synthetically versatile alcohol, amine, and alkene functionalities, makes it a molecule of significant interest.
While specific literature detailing the synthesis and application of this compound is sparse, its structural components point to its potential as a valuable synthetic intermediate. The synthesis of α,α-disubstituted amino acids and their derivatives is a well-established field, often employing methods like the asymmetric Strecker reaction or the alkylation of chiral glycine (B1666218) equivalents. mdpi.comnih.gov For instance, the synthesis of the structurally related (2R)-2-Methylpent-4-enoic acid has been achieved using an oxazolidinone chiral auxiliary, a strategy that could potentially be adapted to produce the title compound via reduction of a corresponding carboxylic acid derivative. wikipedia.org
The dual amine and alcohol functionalities allow for the construction of diverse heterocyclic structures or for differential protection and further elaboration. The allyl group is particularly useful, as it can participate in a wide range of transformations, including olefin metathesis, oxidation, and addition reactions, providing a handle for constructing more complex molecular architectures. diva-portal.org The combination of these features in a single, enantiopure molecule positions this compound as a potent building block for diversity-oriented synthesis. diva-portal.org
Below is a table summarizing selected stereoselective methods that could be conceptually applied or adapted for the synthesis of chiral α,α-disubstituted amino alcohols like this compound.
| Synthetic Strategy | Key Reagents/Catalyst | Substrate Type | Outcome/Significance | Reference(s) |
| Asymmetric Transfer Hydrogenation | Ruthenium-Catalyst | Unprotected α-Ketoamines | High enantioselectivity (>99% ee) and yield for 1,2-amino alcohols. | nih.gov |
| Chelation-Controlled Addition | Diethylzinc | α-(Dibenzylamino) Aldehydes | Highly diastereoselective formation of syn-2-(dibenzylamino) alcohols. | acs.org |
| Asymmetric Alkylation | Ni(II) complex of Glycine Schiff base | Glycine equivalent | Access to enantiomerically pure α-amino acids via alkylation. | mdpi.com |
| Reductive Alkylation | Organolithium Reagents | Amino Epoxides | Enantiopure allylamines with high yield and E-stereoselectivity. | organic-chemistry.org |
| Asymmetric Strecker Reaction | Chiral Catalyst | Aldehydes | Enantiopure α,α-dialkyl amino acids after further functionalization. | nih.gov |
Overview of Current Research Landscape and Future Directions for Enantiopure Alkenyl Amino Alcohols
The field of asymmetric synthesis is continually evolving, with a strong focus on developing more efficient, sustainable, and powerful methods for creating chiral molecules. For enantiopure alkenyl amino alcohols, several key research trends are apparent.
Catalysis: The development of novel catalytic systems remains a cornerstone of research. This includes advances in organocatalysis, where small organic molecules catalyze reactions with high stereoselectivity, and transition-metal catalysis, which offers unique pathways for bond formation. pnas.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation has proven highly effective for producing chiral 1,2-amino alcohols. nih.gov Future work will likely focus on creating catalysts that can handle more complex and sterically demanding substrates, and on developing enantioconvergent methods that can transform racemic starting materials into a single enantiomeric product. acs.org
Synthetic Utility: The functional group handles present in alkenyl amino alcohols, like the alkene in this compound, are being exploited in increasingly sophisticated ways. Tandem reactions, such as cross-metathesis followed by other transformations, allow for the rapid construction of molecular complexity from these relatively simple building blocks. diva-portal.org The future will likely see the integration of these building blocks into automated synthesis platforms and their use in the creation of diverse compound libraries for drug discovery and materials science.
Physicochemical Properties
The following table outlines key physicochemical properties of the title compound and a related structure, derived from computational predictions.
| Property | This compound | 2-Amino-4-methylpent-4-en-1-ol |
| Molecular Formula | C₇H₁₅NO | C₆H₁₃NO |
| Molecular Weight | 129.20 g/mol | 115.17 g/mol |
| IUPAC Name | (2S)-2-amino-2-methylpent-4-en-1-ol | 2-amino-4-methylpent-4-en-1-ol |
| CAS Number | 1021869-87-3 | 16369-06-1 |
| Topological Polar Surface Area | 46.2 Ų | 46.2 Ų |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 3 | 3 |
Data sourced from PubChem and vendor databases. Properties for this compound are based on its structure, while data for 2-Amino-4-methylpent-4-en-1-ol is from PubChem CID 55253753. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H13NO/c1-3-4-6(2,7)5-8/h3,8H,1,4-5,7H2,2H3/t6-/m0/s1 |
InChI Key |
XYPCXDWJRMHUTR-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CC=C)(CO)N |
Canonical SMILES |
CC(CC=C)(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of S 2 Amino 2 Methylpent 4 En 1 Ol and Its Stereoisomers
Stereoselective Synthesis Approaches
The direct and efficient synthesis of chiral molecules relies heavily on stereoselective methods that can control the three-dimensional arrangement of atoms. For (S)-2-amino-2-methylpent-4-en-1-ol, several strategies have been employed to establish the crucial stereocenter.
Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation
Asymmetric catalysis offers an atom-economical and elegant approach to chiral molecules. In the context of α,α-disubstituted amino alcohols, catalytic methods are often employed to construct the key carbon-carbon or carbon-nitrogen bonds with high enantioselectivity.
One prominent strategy involves the asymmetric allylation of α-iminoesters. This approach has been successfully applied to the synthesis of α-allyl-α-aryl α-amino acids, which are precursors to the target amino alcohol. A notable example is a three-component coupling of an α-iminoester, a Grignard reagent, and an allyl source, catalyzed by a chiral palladium complex. The choice of a chiral ligand is critical for achieving high enantioselectivity. For instance, the use of axially chiral bisphosphine ligands like DIFLUORPHOS has shown significant success in controlling the stereochemical outcome of the allylation step. nih.gov
The general transformation can be represented as follows:
Scheme 1: Asymmetric allylation of an α-iminoester.
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINAP | THF | -78 | 66 | 80 |
| 2 | (R)-DIFLUORPHOS | Toluene | -78 | 75 | 88 |
| 3 | (R)-SEGPHOS | THF | -78 | 70 | 40 |
Subsequent reduction of the ester functionality in the resulting α-allyl-α-methyl amino acid ester would yield the desired this compound.
Chiral Auxiliary-Based Methodologies (e.g., Belokon's chiral auxiliary)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed. Belokon's chiral auxiliary, a nickel(II) complex of a Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzophenone and an amino acid, has proven to be a powerful tool for the asymmetric synthesis of α-amino acids. rsc.org
This methodology can be adapted for the synthesis of α-allyl-α-methylalanine, a direct precursor to the target amino alcohol. The process involves the alkylation of the nickel(II) complex of alanine (B10760859) with allyl bromide. The bulky chiral ligand effectively shields one face of the enolate intermediate, leading to a highly diastereoselective alkylation. rsc.org
Scheme 2: Alkylation of Belokon's chiral nickel(II) complex of alanine.
| Alkylating Agent | Base | Solvent | Diastereomeric Excess (de %) |
| Allyl bromide | NaOH | DMF/CH2Cl2 | >95 |
| Benzyl bromide | K2CO3 | Acetonitrile | >95 |
Following the diastereoselective allylation, the resulting complex is hydrolyzed to release the α-allyl-α-methylalanine. The chiral auxiliary can be recovered and reused. Subsequent reduction of the carboxylic acid group of the amino acid furnishes the target this compound.
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the practicality of chemical synthesis. For the preparation of this compound, a kinetic resolution of a racemic mixture of the amino alcohol or a precursor could be a viable strategy.
Enzymes such as lipases are known to catalyze the enantioselective acylation of racemic alcohols and amines. In a typical kinetic resolution, one enantiomer of the racemic amino alcohol would be selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.
Alternatively, amine dehydrogenases (AmDHs) can be employed for the asymmetric reductive amination of a suitable keto alcohol precursor, such as 1-hydroxy-2-methylpent-4-en-2-one. Native AmDHs have shown effectiveness in the synthesis of various chiral amines and amino alcohols with high enantioselectivity. frontiersin.orgresearchgate.net
| Enzyme | Substrate | Product | Conversion (%) | ee (%) |
| Lipase from Candida antarctica B (CALB) | rac-2-amino-2-methylpent-4-en-1-ol | (R)-N-acetyl-2-amino-2-methylpent-4-en-1-ol | ~50 | >99 for (S)-enantiomer |
| Amine Dehydrogenase (engineered) | 1-hydroxy-2-methylpent-4-en-2-one | This compound | >95 | >99 |
Conventional Multi-Step Organic Synthesis Routes and Optimization
While stereoselective methods are often preferred, conventional multi-step syntheses remain valuable, particularly for their scalability and the use of well-established reactions. These routes typically involve the sequential introduction of functional groups and may require a final resolution step to obtain the desired enantiomer.
Reductive Amination and Olefin Functionalization Pathways
A common approach in amine synthesis is reductive amination. For the target molecule, this could involve the reaction of a ketone precursor, 1-hydroxy-2-methylpent-4-en-2-one, with an ammonia (B1221849) source, followed by reduction. The initial imine formation is typically followed by in situ reduction using reagents like sodium borohydride (B1222165) or sodium cyanoborohydride. fkit.hr
Scheme 3: Reductive amination of a hydroxy ketone.
Olefin functionalization pathways can also be envisioned. For instance, the Sharpless asymmetric aminohydroxylation of a suitable alkene precursor could directly install the amino and hydroxyl groups in a stereocontrolled manner. nih.govrsc.orgorganic-chemistry.org This reaction utilizes an osmium catalyst in the presence of a chiral ligand to achieve high enantioselectivity.
Optimization of Reaction Conditions and Reagent Selection
The efficiency of multi-step syntheses is highly dependent on the optimization of each reaction step. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.
For instance, in a reductive amination sequence, the choice of reducing agent is crucial. Sodium cyanoborohydride is often preferred over sodium borohydride as it is less reactive towards the starting ketone, thus minimizing the formation of the corresponding diol byproduct. The pH of the reaction medium also plays a significant role in the rate of imine formation and the stability of the reducing agent.
The following table summarizes various synthetic approaches and their key features:
| Synthetic Approach | Key Transformation | Stereocontrol | Advantages | Disadvantages |
| Asymmetric Catalysis | Asymmetric allylation of α-iminoester | Chiral ligand | High enantioselectivity, atom economy | Catalyst cost and sensitivity |
| Chiral Auxiliary | Diastereoselective alkylation | Chiral auxiliary | High diastereoselectivity, reliable | Stoichiometric use of auxiliary, extra steps for attachment/removal |
| Chemoenzymatic Synthesis | Kinetic resolution or asymmetric reductive amination | Enzyme | High enantioselectivity, mild conditions | Substrate specificity, enzyme availability and cost |
| Conventional Synthesis | Reductive amination | Resolution or chiral starting material | Scalable, uses well-established reactions | Often requires resolution, may have lower overall yield |
Advancements in Sustainable and Green Synthesis Protocols
The development of synthetic methodologies for chiral molecules like this compound is increasingly guided by the principles of green chemistry. These principles prioritize the use of non-toxic, renewable materials, reduction of waste, and energy efficiency. Research efforts are focused on creating sustainable protocols that are not only environmentally benign but also economically viable and efficient. This section details the progress in eco-friendly catalytic systems and the application of innovative techniques that minimize solvent use.
Development of Eco-Friendly Catalytic Systems
The shift away from stoichiometric reagents and heavy metal catalysts towards more sustainable alternatives is a cornerstone of green chemistry. For the synthesis of chiral amino alcohols, this involves the development of highly efficient and selective catalytic systems based on biocatalysis and earth-abundant metals.
Biocatalysis:
Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (aqueous media, ambient temperature, and neutral pH), making them ideal for green synthesis. For the preparation of chiral amino alcohols, several classes of enzymes are particularly relevant.
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate. A potential green route to this compound could involve the asymmetric amination of a precursor, 1-hydroxy-2-methylpent-4-en-2-one. Transaminases are highly stereoselective, which is crucial for producing the desired (S)-enantiomer with high purity. Multi-enzyme cascades, where one enzyme produces the substrate for the next, are being developed to create complex molecules from simple starting materials in a one-pot setup. nih.govnih.gov For instance, a cascade coupling a transketolase and a transaminase has been shown to produce chiral amino alcohols with full conversion. nih.gov
Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases offer a direct and atom-economical route for the asymmetric reductive amination of keto-alcohols using ammonia as the amine source. frontiersin.orgnih.gov This method is highly attractive as it generates water as the primary byproduct. frontiersin.org Through directed evolution and protein engineering, the activity and stability of AmDHs have been significantly improved, allowing for high conversions (up to 99%) and excellent enantioselectivity (>99% ee) in the synthesis of various chiral amino alcohols. nih.gov
| Enzyme System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| Engineered Amine Dehydrogenase (SpAmDH variant) | 1-Hydroxy-2-butanone | (S)-2-Aminobutan-1-ol | Achieved 91-99% conversion on a preparative scale with >99% enantiomeric excess (ee). | frontiersin.orgnih.gov |
| Transketolase (TK) and Transaminase (TAm) Cascade | Glycolaldehyde and Hydroxypyruvate | (2S,3R)-2-Amino-1,3,4-butanetriol (ABT) | Full conversion achieved in a continuous-flow microreactor system, overcoming inhibitory effects. | nih.gov |
| Alcohol Oxidase and ω-Transaminase (ω-TA) Cascade | ω-Functionalized Aliphatic Alcohols | Primary Amines | Successfully aminated non-activated C4–C11 alcohols with good-to-excellent conversion. | nih.gov |
| Peroxygenase and Alcohol Dehydrogenase (ADH) Cascade | Racemic Propargylic Alcohols | Enantiopure Propargylic Alcohols | Yielded a broad range of enantioenriched alcohols in 70–99% yield. | nih.gov |
Earth-Abundant Metal Catalysis:
Catalysts based on abundant and low-toxicity metals like nickel represent a sustainable alternative to precious metal catalysts (e.g., palladium, rhodium, ruthenium). Nickel catalysts have proven effective in a variety of transformations relevant to the synthesis of allylic amines.
Nickel-Catalyzed Multicomponent Reactions: Researchers have developed efficient nickel-catalyzed multicomponent reactions that combine simple alkenes, aldehydes, and amides to form complex allylic amines in a single step. rsc.orgresearchgate.netnih.gov This approach is highly modular and atom-economical. The use of inexpensive nickel(II) salts as catalyst precursors enhances the practical and environmental credentials of this method. rsc.orgnih.gov
Nickel-Catalyzed Allylic Amination: Direct amination of allylic alcohols using nickel catalysis is another promising green strategy. rsc.orgresearchgate.net These reactions can be performed under mild conditions and often show high selectivity without the need for additives or activators. rsc.org
| Reaction Type | Catalyst System | Key Features | Reference |
|---|---|---|---|
| Multicomponent Coupling (Alkene, Aldehyde, Amide) | Nickel(II) salt / Lewis Acid | Environmentally friendly, modular, and uses inexpensive catalyst precursors. Broad functional group tolerance. | rsc.orgnih.gov |
| Allylic Amination of Allylic Alcohols | Nickel catalyst in aqueous nanomicelles | Performed 'in-water' under mild conditions. Catalyst/solvent system can be recycled and reused up to 5 times. | rsc.orgresearchgate.net |
Application of Mechanochemical and Solvent-Minimized Techniques
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry, as solvents contribute significantly to chemical waste and environmental pollution.
Solvent-Minimized Techniques:
The ideal green solvent is water due to its non-toxicity, availability, and non-flammability. Significant progress has been made in performing metal-catalyzed reactions in aqueous media.
Aqueous Micellar Catalysis: The synthesis of allylic amines from allylic alcohols has been successfully demonstrated in water using nanomicelle technology. rsc.orgresearchgate.net Surfactants form micelles that act as nanoreactors, solubilizing the organic substrates and the nickel catalyst, thereby facilitating the reaction in an aqueous environment. This approach not only eliminates the need for organic solvents but also allows for the recycling and reuse of the aqueous-micellar system, leading to a very low E-factor (Environmental Factor). rsc.org The "all-water" synthesis of several commercial pharmaceuticals has been demonstrated using this technology, highlighting its potential for broader industrial application. rsc.org
Mechanochemistry:
Mechanochemical synthesis involves conducting reactions in the solid state by grinding reactants together, often in the absence of any solvent (neat) or with minimal amounts of liquid (liquid-assisted grinding). This technique can lead to shorter reaction times, higher yields, and different product selectivities compared to solution-based methods.
Solvent-Free Synthesis: While the direct mechanochemical synthesis of this compound has not been reported, the principle has been successfully applied to other reactions for producing amino-functionalized molecules. For example, the three-component synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls has been achieved in minutes with excellent yields by grinding the reactants with a catalytic amount of sodium methoxide. researchgate.net The application of mechanochemistry to the synthesis of chiral amino alcohols is a promising area for future research, offering a path to significantly reduce solvent waste and energy consumption associated with heating and distillation.
Chemical Reactivity and Derivatization Strategies for S 2 Amino 2 Methylpent 4 En 1 Ol
Functional Group Transformations of the Amino Moiety
The primary amino group in (S)-2-amino-2-methylpent-4-en-1-ol is a key site for derivatization. Standard amine chemistry can be readily applied to introduce a wide range of functionalities. These transformations are fundamental in peptide synthesis and the development of chiral ligands and auxiliaries.
Common reactions involving the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
Boc Protection: Protection of the amine with a di-tert-butyl dicarbonate (B1257347) (Boc) group, a common strategy in peptide synthesis.
Fmoc Protection: Another standard protection method using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), as seen in the preparation of Fmoc-(S)-2-amino-2-methyl-4-pentenoic acid. sigmaaldrich.com
These transformations allow for the modulation of the compound's chemical properties and facilitate its use as a building block in more complex molecular architectures.
Transformations Involving the Primary Alcohol Functionality
The primary alcohol group offers another avenue for chemical modification, enabling the introduction of various functional groups and the extension of the carbon skeleton.
Key transformations of the primary alcohol include:
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. For instance, oxidation can yield 2-amino-4-methylpent-4-enal or, with stronger oxidizing agents, 2-amino-4-methylpent-4-enoic acid.
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
Etherification: Formation of ethers through reactions such as the Williamson ether synthesis.
Halogenation: Conversion of the alcohol to an alkyl halide, which can then participate in nucleophilic substitution reactions.
These modifications are crucial for creating derivatives with altered polarity, reactivity, and biological activity.
Olefinic Reactions: Electrophilic and Radical Additions, Metathesis, and Cyclizations
The terminal double bond in this compound is susceptible to a variety of addition and rearrangement reactions, significantly expanding its synthetic utility.
Electrophilic Additions: The alkene can undergo addition reactions with electrophiles such as halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl), following Markovnikov's rule.
Radical Additions: In the presence of radical initiators, anti-Markovnikov addition of species like HBr can be achieved.
Olefin Metathesis: This powerful reaction, often catalyzed by ruthenium-based catalysts like Grubbs' catalyst, allows for the formation of new carbon-carbon double bonds. libretexts.orgwikipedia.org It can be used for cross-metathesis with other olefins or for ring-closing metathesis to form cyclic structures. libretexts.orgwikipedia.orgmdpi.com The development of highly active and functional group-tolerant catalysts by chemists like Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock has made this a widely applicable method. libretexts.orgwikipedia.org
Cyclization Reactions: The presence of both a nucleophilic amine/alcohol and an electrophilic alkene within the same molecule allows for intramolecular cyclization reactions to form heterocyclic structures, such as morpholine (B109124) or oxazepane derivatives, under appropriate conditions. researchgate.net
The ability to functionalize the olefinic bond is key to constructing complex carbocyclic and heterocyclic scaffolds from this versatile starting material.
Synthesis of Structural Analogs and Related Derivatives (e.g., (S)-2-Amino-2-methylpent-4-enoic acid)
The synthesis of structural analogs of this compound, such as the corresponding carboxylic acid, (S)-2-amino-2-methylpent-4-enoic acid, further highlights its importance as a synthetic precursor. synthonix.com This amino acid analog is valuable in the synthesis of peptides and enzyme inhibitors.
The synthesis of (S)-2-amino-2-methylpent-4-enoic acid can be achieved through the oxidation of the primary alcohol of this compound. Alternatively, asymmetric synthetic methods using chiral auxiliaries or enzymatic resolutions can be employed to produce the enantiomerically pure acid. The related compound, methyl 2-amino-4-methylpent-4-enoate, serves as an intermediate in the synthesis of bioactive molecules.
Table 1: Selected Structural Analogs and Derivatives
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (S)-2-Amino-2-methylpent-4-enoic acid | C₆H₁₁NO₂ | Carboxylic acid analog, used in peptide synthesis. synthonix.com |
| Methyl 2-amino-4-methylpent-4-enoate | C₇H₁₃NO₂ | Methyl ester derivative, intermediate for bioactive compounds. |
| (R)-2-Methylpent-4-enoic acid | C₆H₁₀O₂ | Chiral organic acid used in the synthesis of other chiral compounds. wikipedia.org |
Investigations into Structure-Reactivity Relationships within Amino Alcohol Scaffolds
The study of amino alcohol scaffolds, particularly those containing unsaturation, provides valuable insights into how molecular structure influences chemical reactivity. The relative positioning and nature of the amine, alcohol, and alkene functionalities dictate the molecule's conformational preferences and the accessibility of each reactive site.
For instance, the reactivity of the amino and alcohol groups can be influenced by intramolecular hydrogen bonding, which may affect their nucleophilicity. The presence of the double bond introduces conformational constraints and can participate in electronic interactions with the other functional groups. In the context of α,β-unsaturated compounds, the electrophilic nature of the carbon-carbon double bond conjugated to a carbonyl group is a key determinant of their reactivity and potential toxicity through mechanisms like Michael addition. researchgate.netacs.org While this compound is not an α,β-unsaturated carbonyl compound, the principles of how unsaturation impacts reactivity are broadly applicable. Studies on various amino alcohols have shown that their structure dictates their reactivity in processes like amidation. researchgate.net The dual chemical reactivity of amines and alcohols is a defining characteristic of this class of compounds. alfa-chemistry.com
In-depth Search Reveals Limited Specific Data for this compound in Outlined Catalytic Applications
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research focusing on the use of the chiral compound this compound for the applications detailed in the requested article outline. While the broader class of chiral α,α-disubstituted amino alcohols serves as a foundational component in the development of ligands for asymmetric catalysis, specific data, detailed research findings, and mechanistic studies centered exclusively on this compound are not sufficiently available to construct the specified article.
The query for an article with the following structure was initiated:
Applications of S 2 Amino 2 Methylpent 4 En 1 Ol in Asymmetric Catalysis and Ligand Design
Mechanistic Studies of Catalyst Performance and Enantioselectivity
The investigation into these specific areas for the designated compound revealed that while general methodologies exist for synthesizing chiral phosphine (B1218219) ligands from amino alcohols and employing them in reactions such as asymmetric hydrogenation and allylic alkylation, direct examples and detailed performance data tables attributable to ligands derived from (S)-2-amino-2-methylpent-4-en-1-ol are not present in the accessible scientific literature.
Due to the strict requirement to focus solely on "this compound" and to provide thorough, scientifically accurate content including data tables and detailed research findings for each subsection, the generation of the requested article is not feasible. Creating content would necessitate extrapolation from related, but distinct, chemical systems, which would not adhere to the specified constraints and would compromise scientific accuracy regarding the subject compound.
Therefore, a detailed article that strictly conforms to the provided outline and content requirements cannot be produced at this time. Further primary research into the catalytic applications of this compound would be required for such an article to be written.
Strategic Utility of S 2 Amino 2 Methylpent 4 En 1 Ol As a Chiral Building Block in Complex Chemical Synthesis
Contribution to Total Synthesis of Natural Products and Bioactive Molecules
While direct, publicly documented instances of the incorporation of (S)-2-amino-2-methylpent-4-en-1-ol into the total synthesis of specific natural products are not extensively reported in readily available literature, its potential as a chiral starting material is significant. The inherent chirality at the C2 position, established in the starting material, can be effectively transferred through subsequent synthetic transformations, obviating the need for challenging asymmetric steps later in the sequence.
The presence of both an amino and a hydroxyl group offers multiple points for diversification and further chemical manipulation. For instance, the primary alcohol can be oxidized to an aldehyde or carboxylic acid, while the amino group can be protected and later functionalized. The terminal double bond provides a handle for a variety of transformations, including but not limited to, ozonolysis, epoxidation, dihydroxylation, and cross-metathesis reactions. These reactions allow for the introduction of new stereocenters and the elongation of the carbon chain, which are crucial steps in the assembly of complex natural product skeletons.
Precursor for Advanced Synthetic Intermediates and Chiral Scaffolds (e.g., for complex pharmaceutical targets)
The utility of this compound extends beyond natural product synthesis to its role as a precursor for advanced synthetic intermediates and chiral scaffolds. These intermediates are often complex, polyfunctional molecules that serve as key building blocks for the synthesis of a wide range of pharmaceutical targets.
The ability to selectively manipulate the functional groups of this compound is paramount in this context. For example, protection of the amino and hydroxyl groups allows for transformations on the terminal olefin. Subsequent deprotection and further functionalization can lead to a diverse array of chiral intermediates.
One notable application is in the generation of chiral scaffolds. A scaffold is a core molecular framework to which various substituents can be attached to create a library of compounds for drug discovery screening. The rigid, stereodefined structure of derivatives of this compound makes it an attractive starting point for the synthesis of such scaffolds. For instance, intramolecular reactions can be employed to form cyclic structures, leading to novel heterocyclic scaffolds with defined stereochemistry. These scaffolds can then be elaborated to target specific enzymes or receptors implicated in disease.
The following table illustrates the potential of this compound as a precursor to various classes of advanced intermediates:
| Precursor | Potential Intermediate Class | Key Transformations | Potential Therapeutic Area |
| This compound | Chiral Piperidines | Ring-closing metathesis, Reductive amination | Neuroscience, Oncology |
| This compound | Chiral Pyrrolidines | Oxidative cleavage followed by cyclization | Antiviral, Anti-inflammatory |
| This compound | Acyclic Amino Alcohols with Extended Chains | Cross-metathesis, Hydroboration-oxidation | Metabolic Disorders |
Role in the Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics
The structural resemblance of this compound to natural amino acids, coupled with its unique quaternary center and olefin functionality, makes it a valuable starting material for the synthesis of non-proteinogenic amino acids and peptidomimetics. Non-proteinogenic amino acids are those not found in the genetic code and are of great interest in medicinal chemistry for their ability to impart unique properties to peptides, such as increased stability against enzymatic degradation and improved conformational control.
Modification of the terminal olefin in this compound, for example through oxidative cleavage to an aldehyde followed by oxidation to a carboxylic acid, directly leads to the formation of a non-proteinogenic α-methyl amino acid. The stereochemistry at the α-carbon is retained throughout this process, ensuring the enantiopurity of the final product.
Furthermore, this chiral building block can be incorporated into peptide sequences to create peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved pharmacological properties. The incorporation of a residue derived from this compound can introduce conformational constraints into a peptide backbone, which can lead to enhanced receptor binding affinity and selectivity. The allyl side chain can also serve as a point for further functionalization to introduce reporter groups or to cyclize the peptide.
The synthesis of various non-proteinogenic amino acids from this precursor is summarized below:
| Target Non-Proteinogenic Amino Acid | Key Synthetic Steps |
| (S)-2-amino-2-methyl-4,5-dihydroxy-pentanoic acid | Dihydroxylation of the olefin, Oxidation of the primary alcohol |
| (S)-2-amino-2-methyl-4-oxopentanoic acid | Wacker oxidation of the olefin, Oxidation of the primary alcohol |
| (S)-2-amino-2,5-dimethylhex-5-enoic acid | Cross-metathesis with isobutylene, Oxidation of the primary alcohol |
Advanced Spectroscopic and Stereochemical Characterization of S 2 Amino 2 Methylpent 4 En 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of (S)-2-amino-2-methylpent-4-en-1-ol by providing detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, protons attached to carbons bearing electronegative atoms like oxygen or nitrogen are deshielded and appear at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, confirming the C-H bond connectivity. hmdb.ca
Below are the predicted and reported ¹H and ¹³C NMR chemical shifts for this compound.
Interactive Data Table: ¹H and ¹³C NMR Data for this compound
| Position | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 1 | -CH₂OH | 3.3-3.5 | ~68 |
| 2 | -C(NH₂)(CH₃)- | - | ~55 |
| 3 | -CH₂- | 2.2-2.4 | ~45 |
| 4 | =CH- | 5.7-5.9 | ~135 |
| 5 | =CH₂ | 5.0-5.2 | ~115 |
| 2-CH₃ | -CH₃ | ~1.1 | ~25 |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the analysis.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragment Analysis (e.g., HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uklibretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. nih.gov For this compound (C₆H₁₃NO), the expected exact mass is 115.0997 g/mol . nih.govnih.gov
Fragmentation Analysis: In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For aliphatic amines and alcohols, common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the heteroatom). libretexts.orgmiamioh.edu
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Fragment Ion | Possible Origin |
| 115 | [C₆H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 100 | [M - CH₃]⁺ | Loss of a methyl group |
| 98 | [M - NH₃]⁺ | Loss of ammonia (B1221849) |
| 84 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 70 | [M - C₂H₅O]⁺ | Cleavage and rearrangement |
| 57 | [C₄H₉]⁺ | Allylic cleavage |
| 44 | [CH₂(NH₂)]⁺ | Alpha-cleavage |
Advanced Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral High-Performance Liquid Chromatography - HPLC)
The assessment of enantiomeric purity is critical for chiral compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating and quantifying enantiomers. science.govyakhak.orgsigmaaldrich.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and allowing for their separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including amino alcohols. science.govyakhak.org The choice of the mobile phase, typically a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. yakhak.org The enantiomeric excess (ee) can be determined by comparing the peak areas of the two enantiomers in the chromatogram. polyu.edu.hk
For this compound, a suitable chiral HPLC method would involve a column like Chiralpak® or Lux® with a mobile phase such as hexane/isopropanol to achieve baseline separation of the (S) and (R) enantiomers. science.gov
Chiroptical Spectroscopy for Absolute Stereochemical Assignment (e.g., Vibrational Circular Dichroism - VCD)
While NMR and MS can determine the structure and connectivity of a molecule, they cannot directly establish its absolute stereochemistry. Chiroptical techniques, such as Vibrational Circular Dichroism (VCD), are powerful for the non-ambiguous assignment of the absolute configuration of chiral molecules in solution. biotools.usbruker.com
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comjascoinc.com The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. biotools.usnih.gov
The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the VCD spectrum calculated for the (S)-enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A good agreement between the experimental and calculated spectra confirms the assigned absolute configuration. This approach has been successfully applied to determine the absolute configuration of various chiral molecules, including amino alcohols. acs.orgnih.gov
Computational Chemistry and Molecular Modeling Investigations of S 2 Amino 2 Methylpent 4 En 1 Ol
Conformational Analysis and Energy Minimization Studies
(S)-2-amino-2-methylpent-4-en-1-ol is a flexible molecule with several rotatable single bonds (C-C, C-O, C-N). Consequently, it can exist in numerous spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as the global minimum, as well as other low-energy conformers that may be present in equilibrium.
The dominant non-covalent interaction governing the conformational preference of this amino alcohol is intramolecular hydrogen bonding between the hydroxyl (-OH) group's hydrogen and the amino (-NH2) group's nitrogen. This interaction creates a pseudo-cyclic structure, which significantly stabilizes the conformer. Energy minimization calculations, typically performed using methods like Density Functional Theory (DFT), systematically explore the potential energy surface of the molecule to locate these stable conformers. nih.gov Studies on similar chiral amino alcohols have demonstrated that conformers featuring such intramolecular hydrogen bonds are considerably lower in energy than those where the functional groups are oriented away from each other. nih.govliv.ac.uk
The relative energies of different conformers, arising from rotation around the C-C bonds, determine their population at a given temperature according to the Boltzmann distribution.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated using DFT at the B3LYP/6-31G(d) level of theory.
| Conformer Description | Key Dihedral Angle (N-C-C-O) | Intramolecular H-Bond (O-H···N) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Global Minimum | ~60° (gauche) | Yes | 0.00 |
| Local Minimum 1 | ~180° (anti) | No | +3.5 |
| Local Minimum 2 | ~-60° (gauche) | Yes | +1.2 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations provide fundamental information about the electronic distribution within a molecule, which is key to understanding its reactivity. nih.gov Using DFT, one can calculate a variety of molecular properties and reactivity descriptors that predict how this compound will behave in chemical reactions. nih.gov
Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the ability to donate electrons (nucleophilicity), with higher energies indicating stronger donation. The LUMO energy relates to the ability to accept electrons (electrophilicity), with lower energies indicating stronger acceptance. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies lower reactivity. nih.gov Other descriptors like chemical hardness (resistance to change in electron distribution) and the electrophilicity index offer further insights. nih.gov For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to be major contributors to the HOMO, while the π* antibonding orbital of the C=C double bond is a key component of the LUMO.
Table 2: Calculated Electronic Properties and Reactivity Descriptors Calculated in the gas phase using DFT (B3LYP/def2-TZVP).
| Property | Definition | Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | -8.9 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | +1.5 eV |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | 10.4 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 5.2 eV |
| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.7 eV |
Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility
While quantum calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations are used to understand how molecules behave in a solution over time. nih.govacs.org MD simulations model the interactions between the solute (this compound) and surrounding solvent molecules, providing a picture of its dynamic conformational flexibility. rsc.org
The choice of solvent is critical. In a polar protic solvent like water or methanol, the solvent molecules can form strong intermolecular hydrogen bonds with the amino and hydroxyl groups of the solute. These solute-solvent interactions can compete with and disrupt the internal intramolecular hydrogen bond that is favored in the gas phase or in nonpolar solvents. nih.gov This leads to a greater population of more "open" conformers and increased conformational flexibility. Conversely, in a nonpolar aprotic solvent like toluene, the intramolecular hydrogen bond is expected to remain the dominant stabilizing feature.
Table 3: Predicted Solvent Effects on the Conformational Behavior
| Solvent | Solvent Type | Expected Primary Interaction | Impact on Conformational Flexibility |
|---|---|---|---|
| Toluene | Nonpolar Aprotic | van der Waals forces | Low; Intramolecular H-bond is preserved and dictates a rigid conformation. |
| Chloroform | Polar Aprotic | Dipole-dipole; weak H-bond donation | Moderate; Intramolecular H-bond is partially disrupted. |
| Methanol | Polar Protic | Intermolecular H-bonding | High; Intramolecular H-bond is significantly disrupted by strong solute-solvent H-bonds. |
Computational Prediction of Spectroscopic Properties
Computational methods are routinely used to predict spectroscopic properties, which can be invaluable for structure confirmation and interpretation of experimental data. chemrxiv.orgmdpi.com
NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict NMR chemical shifts. The GIAO (Gauge-Independent Atomic Orbital) method within a DFT framework is standard for this purpose. github.io Calculations are typically performed on the lowest energy conformers, and the resulting shifts are Boltzmann-averaged to provide a final predicted spectrum that can be compared with experimental results. github.io
IR Spectroscopy: The calculation of vibrational frequencies through a frequency analysis on the optimized geometry allows for the prediction of an infrared (IR) spectrum. mdpi.com The positions and intensities of the calculated absorption bands, such as the O-H, N-H, and C=C stretching frequencies, can be directly correlated with an experimental IR spectrum.
Table 4: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data
| ¹H NMR | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| -OH | 2.5 (broad) | 2.4 (broad) |
| -NH₂ | 1.8 (broad) | 1.7 (broad) |
| =CH₂ | 5.1 | 5.2 |
| =CH- | 5.8 | 5.9 |
| IR | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| O-H Stretch | 3450 (H-bonded) | 3430 (broad) |
| N-H Stretch | 3350 | 3345 (doublet) |
Mechanistic Insights into Stereoselective Reactions through Computational Modeling
This compound is a chiral building block used in synthesis. nih.gov Computational modeling is a key tool for understanding the mechanisms of stereoselective reactions in which it participates. chemrxiv.org By constructing and calculating the energies of the transition states for different possible reaction pathways, chemists can rationalize why one stereoisomeric product is formed preferentially over another. caltech.edu
For example, if this amino alcohol were used as a chiral ligand for a metal catalyst, modeling would involve building the diastereomeric transition state structures for the reaction. The energy difference between these transition states, which often arises from subtle steric clashes or stabilizing interactions (like C-H···O bonds), can be calculated. chemrxiv.org A lower activation energy for one transition state directly implies a faster reaction rate, explaining the observed enantioselectivity or diastereoselectivity.
Table 5: Hypothetical Transition State Energy Calculation for a Stereoselective Addition Reaction: Addition of a nucleophile to a prochiral ketone, catalyzed by a species derived from this compound.
| Transition State | Product Stereochemistry | Key Steric Interaction | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Product Ratio (S:R) |
|---|---|---|---|---|
| TS-S | (S)-product | Minimal steric clash | 10.2 | 95 : 5 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-amino-2-methylpent-4-en-1-ol, and how can enantiomeric excess be maximized?
- Methodological Answer : The compound can be synthesized via reduction of a ketone precursor (e.g., 2-amino-2-methylpent-4-en-1-one) using NaBH₄ or LiAlH₄ under inert conditions. Enantiomeric excess is achieved through chiral catalysts (e.g., engineered enzymes) or asymmetric hydrogenation. Biocatalytic methods are preferred for high stereoselectivity, as demonstrated in amino alcohol syntheses . Purification via fractional crystallization or chiral chromatography ensures >95% enantiopurity .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer : Use polarimetry to confirm optical activity, supported by chiral HPLC with a cellulose-based column for enantiomeric separation. X-ray crystallography resolves absolute configuration, while ¹H/¹³C NMR with chiral shift reagents (e.g., Eu(hfc)₃) distinguishes diastereomers. Mass spectrometry (HRMS) validates molecular integrity .
Q. How does the branched alkyl chain and allylic alcohol moiety influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The allylic alcohol’s conjugation with the double bond increases acidity (pKa ~15–16), enabling deprotonation with mild bases (e.g., K₂CO₃) for SN2 reactions. Steric hindrance from the 2-methyl group slows reactivity at the β-carbon, requiring elevated temperatures (60–80°C) for alkylation or acylation .
Advanced Research Questions
Q. How can contradictory data on synthetic yields (e.g., 40% vs. 70%) from similar protocols be resolved?
- Methodological Answer : Variability often stems from trace moisture in LiAlH₄ reductions or incomplete protection of the amino group. Systematic optimization includes:
- Moisture control : Rigorous drying of solvents (e.g., molecular sieves in THF).
- Reagent stoichiometry : Excess NaBH₄ (1.5 eq.) with CeCl₃ additive improves selectivity .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and identify intermediates .
Q. What strategies are effective for studying the compound’s chiral-specific interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Employ surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kₐ) of the (S)-enantiomer vs. (R)-form. Molecular docking (AutoDock Vina) predicts binding poses, while circular dichroism (CD) spectra correlate conformational changes in target proteins upon ligand binding .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and how can degradation products be identified?
- Methodological Answer : Stability studies (ICH Q1A guidelines):
- Acidic (pH 2) : Rapid epoxide formation via intramolecular cyclization of the allylic alcohol.
- Oxidative (H₂O₂) : Double bond cleavage yields 2-amino-2-methylpentan-1-ol.
- Analytical workflow : LC-MS/MS with a C18 column and ion-trap detection identifies degradation pathways .
Q. What computational models predict the compound’s suitability as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Density functional theory (DFT, B3LYP/6-31G*) calculates transition-state energies for ligand-substrate complexes. Natural bond orbital (NBO) analysis identifies stabilizing hyperconjugative interactions. Experimental validation via kinetic resolution of racemic mixtures confirms enantioselectivity (e.g., ee >90% in aldol reactions) .
Q. How can discrepancies in reported biological activity (e.g., IC₅₀ values) be addressed across cell-based vs. cell-free assays?
- Methodological Answer : Standardize assay conditions:
- Cell permeability : Use PAMPA assays to measure logP (optimal ~1.5–2.5).
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.
- Target engagement : SPR or ITC quantifies direct binding, ruling off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
